848640-85-7 vs. Classical Cannabimimetic Indoles: Binding Site Topology Differentiation Evidenced by Hybrid Cannabinoid SAR
848640-85-7 contains the benzopyran pharmacophore characteristic of classical cannabinoids (e.g., Δ⁹-THC) fused to an indole nucleus, creating a hybrid architecture that is structurally distinct from the aminoalkylindole/naphthoylindole chemotype represented by WIN 55,212-2 and JWH-193. Mutagenesis studies with hybrid cannabinoid 4, a compound in which the indole ring is fused to the 2,3-positions of the dibenzopyran system, demonstrated that this hybrid scaffold engages the CB1 receptor through a binding mode that is topologically distinct from that of WIN 55,212-2, exhibiting a CB1 Ki of 19.3 ± 3 nM (comparable to Δ⁸-THC Ki of 20.0 ± 5 nM) . In contrast, JWH-193 (an aminoalkylindole with no benzopyran component) achieves a CB1 Ki of 6 nM, ~3-fold more potent, but through a different binding interaction with the receptor transmembrane helices . The hybrid benzopyrano[2,3-f]indole core of 848640-85-7, with its inherent carboxylic acid substitution, is therefore predicted to sample a distinct region of the cannabinoid receptor binding pocket not accessible to either classical dibenzopyrans or naphthoylindoles, enabling unique structure–activity relationship (SAR) exploration .
| Evidence Dimension | CB1 receptor binding affinity and binding mode topology |
|---|---|
| Target Compound Data | Predicted distinct binding mode based on hybrid cannabinoid architecture; benzopyran-indole fused core with carboxylic acid at 4-position |
| Comparator Or Baseline | Hybrid Cannabinoid 4: CB1 Ki = 19.3 ± 3 nM (distinct binding orientation from WIN 55,212-2). JWH-193: CB1 Ki = 6 nM (naphthoylindole, different binding topology). WIN 55,212-2: CB1 Ki = 62.3 nM; CB2 Ki = 3.3 nM (aminoalkylindole, orthogonal binding mode). |
| Quantified Difference | 848640-85-7 occupies a distinct structural space: benzopyran-indole fused core enables binding orientation that differs from aminoalkylindoles (WIN 55,212-2) and naphthoylindoles (JWH-193), as demonstrated by site-directed mutagenesis data on hybrid cannabinoid 4 . |
| Conditions | CB1 binding assays using [³H]CP-55,940 displacement in rat brain membranes (hybrid cannabinoid 4) ; human recombinant CB1 for JWH-193 . |
Why This Matters
Procurement of 848640-85-7 enables investigation of a distinct cannabinoid receptor binding topology inaccessible to WIN 55,212-2 or JWH-193, supporting unique SAR programs and patent differentiation strategies.
- [1] Synthesis and pharmacology of a hybrid cannabinoid. Bioorg Med Chem. 2000;8(2):439-447. doi:10.1016/S0968-0896(99)00305-3. Hybrid cannabinoid 4 CB1 Ki = 19.3±3 nM; Δ⁸-THC Ki = 20.0±5 nM; mutagenesis data indicating distinct binding from WIN 55,212-2. View Source
- [2] JWH-193. Wikiwand. CB1 Ki = 6 nM. JWH-200 CB1 Ki = 42 nM (~7× weaker binding than JWH-193). View Source
